ETHYL 2'-AMINO-1-[(4-CHLOROPHENYL)METHYL]-3'-CYANO-6'-METHYL-2-OXO-1,2-DIHYDROSPIRO[INDOLE-3,4'-PYRAN]-5'-CARBOXYLATE
Overview
Description
Ethyl 6’-amino-1-(4-chlorobenzyl)-5’-cyano-2’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique spiro structure, which is known for its stability and interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6’-amino-1-(4-chlorobenzyl)-5’-cyano-2’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzylamine with a suitable indole derivative, followed by cyclization and functional group modifications to introduce the cyano, methyl, and carboxylate groups. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. This might include the use of continuous flow reactors, automated synthesis systems, and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6’-amino-1-(4-chlorobenzyl)-5’-cyano-2’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to ensure optimal reaction rates and product yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its unique structure and functional groups.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ethyl 6’-amino-1-(4-chlorobenzyl)-5’-cyano-2’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6’-amino-1-(4-bromobenzyl)-5’-cyano-2’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate
- Ethyl 6’-amino-1-(4-fluorobenzyl)-5’-cyano-2’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate
Uniqueness
Ethyl 6’-amino-1-(4-chlorobenzyl)-5’-cyano-2’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate is unique due to the presence of the 4-chlorobenzyl group, which can impart specific chemical and biological properties. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.
Properties
IUPAC Name |
ethyl 6'-amino-1-[(4-chlorophenyl)methyl]-5'-cyano-2'-methyl-2-oxospiro[indole-3,4'-pyran]-3'-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O4/c1-3-31-22(29)20-14(2)32-21(27)18(12-26)24(20)17-6-4-5-7-19(17)28(23(24)30)13-15-8-10-16(25)11-9-15/h4-11H,3,13,27H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXUSWILJYCLJSL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C12C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)Cl)C#N)N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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